Tetrahydrodemethoxydiferuloylmethane
Overview
Description
Tetrahydrodemethoxydiferuloylmethane, also known as tetrahydrodemethoxycurcumin, is an organic compound belonging to the curcuminoid family. It is derived from curcumin, the principal curcuminoid found in the turmeric plant (Curcuma longa). This compound is known for its potent antioxidant properties and is widely used in skincare products for its anti-aging and skin-soothing benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrodemethoxydiferuloylmethane can be synthesized through the hydrogenation of demethoxycurcumin. The process involves the reduction of the double bonds in the curcumin structure using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves the use of high-pressure hydrogenation reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrodemethoxydiferuloylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated curcuminoid derivatives.
Substitution: Halogenated or nitrated curcuminoid derivatives.
Scientific Research Applications
Tetrahydrodemethoxydiferuloylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of curcuminoids and their derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Utilized in the formulation of skincare products for its anti-aging and skin-soothing benefits
Mechanism of Action
Tetrahydrodemethoxydiferuloylmethane exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and Nrf2 pathways. These actions contribute to its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
Curcumin: The parent compound from which tetrahydrodemethoxydiferuloylmethane is derived. It has similar antioxidant and anti-inflammatory properties but is more prone to degradation and has a strong yellow color.
Demethoxycurcumin: Another curcuminoid with similar biological activities but lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: A curcuminoid with two methoxy groups removed, exhibiting similar but less potent biological activities.
Uniqueness: this compound is unique due to its enhanced stability and reduced color intensity compared to curcumin. These properties make it more suitable for use in cosmetic and pharmaceutical formulations where color and stability are critical factors .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-3,6-8,11-12,21,24H,4-5,9-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFYFYWETUVIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164341 | |
Record name | Tetrahydrodemethoxydiferuloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149579-07-7 | |
Record name | Tetrahydrodemethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149579-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrodemethoxydiferuloylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149579077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrodemethoxydiferuloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Heptanedione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDRODEMETHOXYDIFERULOYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D8X9U00T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.